molecular formula C20H21N3O4S B2675900 N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-15-4

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2675900
CAS No.: 688336-15-4
M. Wt: 399.47
InChI Key: RRZDDBWSKDQMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.

    Formation of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.

    Thioacetylation: The final step involves the reaction of 2,5-dimethoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways such as the PI3K-AKT or MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a dimethoxyphenyl group, a methoxyphenyl group, and an imidazole ring, which imparts distinct chemical and biological properties not found in simpler analogs like dichloroaniline or benzylamine.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S and a molecular weight of approximately 378.47 g/mol. The structure features a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl acetamide linkage, which may contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazole and phenyl groups exhibit significant antitumor activity. For instance:

  • Cell Line Studies : In vitro studies on various human cancer cell lines, such as A549 (lung cancer), have shown that compounds similar to this compound can inhibit cell proliferation effectively. The IC50 values for related compounds ranged from 0.85 μM to 6.75 μM across different assays, indicating potent cytotoxicity against cancer cells .
  • Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, leading to the inhibition of DNA-dependent enzymes. Such interactions disrupt cellular processes vital for cancer cell survival and proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Activity Against Pathogens : Similar benzimidazole derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole have been tested against Staphylococcus aureus and Escherichia coli, with promising results .
  • Clinical Relevance : Some studies indicate that derivatives may be effective against resistant strains of bacteria, thus providing a basis for further exploration in antibiotic development .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

Study Compound Target Cell Line IC50 (μM) Effect
Study 1Compound AA5492.12High cytotoxicity
Study 2Compound BHCC8275.13Moderate cytotoxicity
Study 3Compound CNCI-H3580.85Very high cytotoxicity

These findings illustrate the varying degrees of effectiveness among compounds with similar structural features.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDDBWSKDQMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.